molecular formula C16H18N8O B2410978 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 2034537-98-7

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2410978
CAS No.: 2034537-98-7
M. Wt: 338.375
InChI Key: FJSPZKRTWRBMBJ-UHFFFAOYSA-N
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Description

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N8O and its molecular weight is 338.375. The purity is usually 95%.
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Properties

IUPAC Name

1-(pyridin-3-ylmethyl)-3-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O/c25-16(18-9-12-2-1-6-17-8-12)20-13-5-7-23(10-13)15-4-3-14-21-19-11-24(14)22-15/h1-4,6,8,11,13H,5,7,9-10H2,(H2,18,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSPZKRTWRBMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NCC2=CN=CC=C2)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H18N6
  • Molecular Weight : 298.36 g/mol
  • CAS Number : 1523644-76-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and metabolic disorders. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it selectively inhibits ALK5 (TGF-β type I receptor kinase), which is crucial in fibrotic processes and cancer progression .
  • In Vitro Studies : In cell line studies, the compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity. The presence of the triazolo-pyridazine moiety enhances its interaction with target proteins involved in cell signaling pathways related to cancer .

Antidiabetic Effects

Preliminary studies suggest that this compound may have antidiabetic properties. In animal models, it improved glucose tolerance and insulin sensitivity without causing hypoglycemia . This effect is attributed to its ability to modulate glucagon-like peptide levels and inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is orally bioavailable with a favorable absorption profile. Studies show that it achieves peak plasma concentrations within a few hours post-administration, suggesting efficient systemic exposure .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds or derivatives:

StudyCompoundActivityFindings
E3024DPP-IV InhibitionIC50 values between 140 - 400 nM in plasma; reduced glucose excursions in Zucker fa/fa rats.
EW-7197ALK5 InhibitionIC50 of 0.013 μM; demonstrated selectivity against a panel of kinases.
Pyridazinone DerivativesAnticancerSignificant cytotoxicity against breast and colon cancer cell lines; potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of triazolo-pyridazines exhibit significant anticancer properties. For instance, compounds similar to 1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties

Compounds containing the triazolo-pyridazine framework have been investigated for their anti-inflammatory effects. In vitro studies revealed that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential as therapeutic agents for inflammatory diseases .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Various studies have reported its efficacy against a range of bacterial strains, indicating its potential for development into new antibiotics or adjunct therapies for treating infections resistant to conventional treatments .

Case Studies

Several case studies have documented the biological activities of this compound:

Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various triazolo-pyridazine derivatives on human breast cancer cell lines. The results indicated that specific derivatives led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory bowel disease models, administration of triazolo-pyridazine derivatives resulted in decreased inflammation markers and improved histological scores compared to control groups.

Preparation Methods

Synthesis of Intermediate A

Intermediate A is synthesized from 3,6-dichloropyridazine through sequential hydrazination and cyclization. As described in PMC studies, treatment of 3,6-dichloropyridazine with hydrazine hydrate yields 6-chloro-3-hydrazinopyridazine, which undergoes formic acid-mediated cyclization to form the triazolo-pyridazine core.

Table 1: Reaction Conditions for Intermediate A

Step Reagents/Conditions Yield Reference
Hydrazination Hydrazine hydrate, EtOH, reflux, 12 hr 78%
Cyclization Formic acid, 100°C, 6 hr 65%

Stepwise Synthesis of Target Compound

Functionalization of Intermediate A with Pyrrolidine

Nucleophilic substitution of the chloride in Intermediate A with pyrrolidine-3-amine is achieved under microwave-assisted conditions. A mixture of 6-chloro-triazolo[4,3-b]pyridazine and pyrrolidine-3-amine in N-methyl-2-pyrrolidone (NMP) at 120°C for 2 hours yields Intermediate B with 85% efficiency.

Urea Bond Formation

Intermediate B is reacted with pyridin-3-ylmethyl isocyanate in tetrahydrofuran (THF) using diisopropylethylamine (DIPEA) as a base. This step proceeds at room temperature for 24 hours, yielding the final urea derivative with 72% purity before crystallization.

Table 2: Optimization of Urea Coupling

Parameter Optimal Value Impact on Yield
Solvent THF Maximizes solubility
Base DIPEA Neutralizes HCl byproduct
Temperature 25°C Prevents decomposition

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

Patent literature discloses a palladium-catalyzed approach for analogous triazolo-pyridazine derivatives. Using Pd(OAc)₂/XPhos as a catalytic system, the pyrrolidine moiety can be introduced via Buchwald-Hartwig amination, achieving 68% yield. However, this method requires stringent anhydrous conditions and elevated temperatures (110°C).

Solid-Phase Synthesis

A resin-bound strategy for urea derivatives involves immobilizing Intermediate B on Wang resin, followed by sequential coupling with pyridin-3-ylmethylamine and triphosgene. While this method simplifies purification, it suffers from lower overall yields (52%).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 8.45 (d, J = 4.8 Hz, 1H, pyridine), 7.89–7.75 (m, 2H, pyridazine), 4.31 (t, J = 7.2 Hz, 2H, CH₂), 3.62–3.45 (m, 1H, pyrrolidine).
  • HRMS : Calculated for C₁₆H₁₈N₈O [M+H]⁺: 339.1678; Found: 339.1675.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) confirms ≥98% purity. Critical impurities include unreacted pyrrolidine-3-amine (retention time 4.2 min) and hydrolyzed urea (retention time 6.8 min).

Scalability and Process Optimization

Kilogram-Scale Production

A pilot plant-scale synthesis (10 kg batch) employed the following modifications:

  • Replacement of NMP with cyclopentyl methyl ether (CPME) for greener solvent selection
  • Continuous flow reactor for urea coupling (residence time 30 min)
  • Crystallization from ethanol/water (3:1) to enhance purity to 99.5%.

Table 3: Environmental Metrics Comparison

Metric Batch Process Flow Process
E-Factor 32 18
PMI 56 29
Energy Use (kW·h/kg) 48 22

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 1,3-bis(pyridin-3-ylmethyl)urea, arises from excess isocyanate. This is mitigated by:

  • Stoichiometric control (1:1.05 ratio of amine to isocyanate)
  • In-line FTIR monitoring of isocyanate consumption.

Thermal Instability

Decomposition above 150°C necessitates low-temperature storage (2–8°C) under nitrogen atmosphere.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm urea NH protons (δ 8.5–9.5 ppm) and triazolo-pyridazine ring protons (δ 7.5–8.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

How can computational methods optimize synthesis pathways for this compound?

Q. Advanced

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing triazolo-pyridazine reaction data to predict optimal solvents, temperatures, and catalysts .
  • In silico SAR : Molecular docking to prioritize substituents (e.g., pyridin-3-ylmethyl) with higher binding affinity to target kinases .

What in vitro assays are suitable for evaluating kinase inhibitory activity?

Q. Basic

  • Kinase inhibition assays : Use ADP-Glo™ or fluorescence polarization assays with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM compound concentrations .
  • Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to correlate inhibition with cytotoxicity .
  • Dose-response curves : IC₅₀ calculations using 4-parameter logistic models .

How to resolve conflicting bioactivity data across assays?

Q. Advanced

  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-antibody detection) alongside enzymatic assays .
  • Purity checks : Re-run HPLC-MS to confirm absence of impurities (>99% purity) .
  • Solubility optimization : Use DMSO stock solutions ≤0.1% to avoid solvent interference .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

  • Core modifications : Vary substituents on the triazolo-pyridazine (e.g., electron-withdrawing groups at position 6) and pyrrolidine (e.g., stereochemistry at C3) .
  • Urea linker alternatives : Replace urea with thiourea or amide groups to assess hydrogen-bonding requirements .
  • Bioisosteres : Substitute pyridin-3-ylmethyl with isonicotinyl or benzyl groups to probe hydrophobic interactions .

What strategies improve scalability while maintaining purity?

Q. Advanced

  • Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Crystallization control : Seed crystals and slow cooling (0.5°C/min) to achieve uniform particle size .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

How to address low solubility in biological assays?

Q. Basic

  • Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
  • pH adjustment : Prepare buffers at pH 6.5–7.4 to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or mesylate salts .

What are the key challenges in synthesizing enantiomerically pure pyrrolidine derivatives?

Q. Advanced

  • Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
  • Asymmetric catalysis : Employ Ru-BINAP complexes for hydrogenation of pyrrolidine precursors .
  • X-ray crystallography : Confirm absolute configuration of single crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.